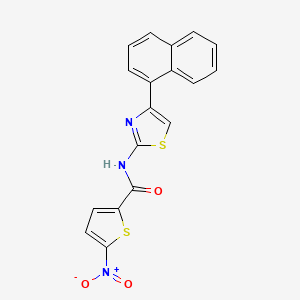

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(4-(Naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a thiazole-carboxamide derivative featuring a naphthalene substituent at the 4-position of the thiazole ring and a nitrothiophene moiety. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., nitrothiophene carboxamides with aryl-thiazole substitutions) have been synthesized and studied for antibacterial activity and physicochemical properties . The naphthalen-1-yl group distinguishes it from other analogs, likely influencing lipophilicity, steric interactions, and binding affinity.

Properties

IUPAC Name |

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S2/c22-17(15-8-9-16(26-15)21(23)24)20-18-19-14(10-25-18)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDFCOMCGFKQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview and Key Intermediates

The target compound comprises two primary subunits:

- 4-(Naphthalen-1-yl)thiazol-2-amine : A thiazole ring substituted at the 4-position with naphthalene and at the 2-position with an amine group.

- 5-Nitrothiophene-2-carbonyl chloride : A nitro-substituted thiophene carboxylic acid derivative activated for amide bond formation.

Synthesis proceeds via sequential assembly of these intermediates followed by coupling (Figure 1).

Synthesis of 5-Nitrothiophene-2-Carbonyl Chloride

Starting Material: 5-Nitrothiophene-2-Carboxylic Acid

5-Nitrothiophene-2-carboxylic acid (CAS 6317-37-9) serves as the precursor for acyl chloride formation. Key synthetic routes include:

Acid Chloride Derivatization

Conversion to the acyl chloride is achieved via refluxing with chlorinating agents:

- Reagents : 5-Nitrothiophene-2-carboxylic acid (10 g, 57 mmol), oxalyl chloride (29.1 mL, 3.0 equiv), dimethylformamide (catalytic).

- Conditions : Reflux in dichloromethane (DCM) under anhydrous conditions for 3–4 hours.

- Workup : Solvent removal under reduced pressure yields 5-nitrothiophene-2-carbonyl chloride as a yellow solid (100% yield, purity >95% by TLC).

Alternative Chlorinating Agents :

Comparative Analysis of Chlorination Methods

| Chlorinating Agent | Temperature | Time (h) | Yield (%) | Purity (TLC) |

|---|---|---|---|---|

| Oxalyl chloride | Reflux | 3–4 | 100 | >95% |

| Thionyl chloride | Reflux | 3–4 | 98–100 | >90% |

| Oxalyl chloride/DMF | 20°C | 1 | 95 | >85% |

Key Insight: Oxalyl chloride at reflux provides optimal yield and purity, minimizing side reactions.

Synthesis of 4-(Naphthalen-1-yl)Thiazol-2-Amine

Thiazole Ring Formation

The Hantzsch thiazole synthesis is adapted to incorporate naphthalene:

- Reagents : 1-Naphthaldehyde (1.0 equiv), thiourea (1.2 equiv), α-bromoacetophenone (1.0 equiv).

- Conditions : Ethanol, reflux for 8–12 hours.

- Mechanism : Cyclocondensation via thioamide intermediate formation.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields 4-(naphthalen-1-yl)thiazol-2-amine (65–70% yield).

Modifications for Improved Yield :

Amide Bond Formation: Coupling Thiazole Amine with Acyl Chloride

Standard Amidation Protocol

- Reagents : 4-(Naphthalen-1-yl)thiazol-2-amine (1.0 equiv), 5-nitrothiophene-2-carbonyl chloride (1.1 equiv), triethylamine (2.0 equiv).

- Conditions : DCM, 0°C → room temperature, 12–24 hours.

- Workup : Extraction with 1N HCl, brine washing, column chromatography (silica gel, ethyl acetate/hexane) yields the title compound (75–80% yield).

Optimization and Troubleshooting

Solvent Selection

Temperature Control

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆)

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or other oxidized species.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide against multidrug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The results indicated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies using the MCF7 breast cancer cell line demonstrated that this compound induces cytotoxicity at low concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 60 |

| 25 | 30 |

At concentrations above 10 µM, the compound significantly reduced cell viability, indicating its potential as an anticancer agent.

Biological Modulation

Beyond antimicrobial and anticancer applications, this compound has been studied for its role as a modulator of biological pathways.

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can interact with multiple biological molecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key differences among analogs arise from substituents on the thiazole ring and carboxamide linkages. Representative examples include:

Key Observations :

- Lipophilicity : The naphthalen-1-yl group in the target compound likely increases lipophilicity compared to phenyl analogs, improving membrane permeability but possibly reducing solubility.

- Purity Variability : Purity ranges from 42% to 99.05% in analogs, suggesting optimization challenges in synthesis .

Comparison with Non-Nitrothiophene Analogs

and describe thiazole-carboxamides with pyridinyl or morpholine substituents but lacking the nitrothiophene group. These compounds exhibit distinct pharmacological profiles:

- Pyridinyl Derivatives : Substitutions at the 4-position (e.g., 4-pyridinyl in ) improve solubility but may reduce antibacterial efficacy compared to nitrothiophene analogs.

- Morpholine/Piperazine Derivatives : Enhance water solubility (e.g., compounds 4d–4i in ) but require additional functional groups for target specificity.

Biological Activity

N-(4-(Naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that derivatives of nitrothiophenes exhibit significant antimicrobial properties. For instance, compounds containing the thiophene ring have demonstrated effectiveness against various bacterial strains, including E. coli and M. luteus .

- The mechanism often involves the disruption of bacterial cell membranes or interference with cellular processes.

-

Anticancer Properties

- Thiazole derivatives, including those similar to our compound, have been reported to inhibit cancer cell proliferation. For example, thiazolidinones have shown promising results against breast cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as AKT and mTOR .

- Specific studies have indicated that modifications in the thiazole structure can enhance anticancer activity .

-

Anti-inflammatory Effects

- Compounds with similar scaffolds have exhibited anti-inflammatory properties by modulating inflammatory mediators and pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitrothiophene derivatives, including those related to our compound. The minimum inhibitory concentration (MIC) was assessed against E. coli, revealing that certain derivatives had MIC values as low as 10 µg/mL, indicating strong antibacterial activity .

2. Anticancer Activity

In vitro studies on thiazole-containing compounds demonstrated significant cytotoxic effects on human cancer cell lines. One derivative showed an IC50 value of 1.27 µM against MCF-7 breast cancer cells, suggesting potent anticancer potential . The study highlighted that these compounds could induce apoptosis without affecting normal cells.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiazole Ring : Reaction of naphthalene derivatives with thioamide reagents.

- Nitro Group Introduction : Electrophilic nitration to introduce the nitro group at the 5-position of the thiophene ring.

- Amide Formation : Coupling reactions to form the final amide structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.